molecular formula C22H38O3Si B12114119 (1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol

(1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol

Cat. No.: B12114119
M. Wt: 378.6 g/mol
InChI Key: GGPKYRIVRARGHD-UHFFFAOYSA-N
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Description

(1-(2-(Benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol is a useful research compound. Its molecular formula is C22H38O3Si and its molecular weight is 378.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(2-(benzyloxy)ethyl)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C29H47O3SiC_{29}H_{47}O_3Si, with a molecular weight of 579.76 g/mol. Its structure includes a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) moiety, which are known to influence its solubility and reactivity.

Antibacterial Activity

Research has indicated that derivatives of the benzyloxy group often exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In comparative studies, certain derivatives displayed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against resistant strains, indicating moderate efficacy in inhibiting bacterial growth .

CompoundMIC (µM)Target Bacteria
Compound A20-40S. aureus
Compound B40-70E. coli
Compound C11B. subtilis

Cytotoxicity

Preliminary assays have suggested that the compound exhibits moderate cytotoxicity against various human cell lines. For example, studies have reported IC50 values indicating that the compound can inhibit cell proliferation at non-cytotoxic concentrations, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : The TBDMS group may enhance the compound's ability to inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies and Research Findings

  • Study on Antibacterial Properties : A study published in MDPI evaluated various benzyloxy derivatives, including those structurally related to our compound. The findings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like ceftriaxone .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of similar compounds on cancer cell lines. The results indicated that compounds with a benzyloxy substituent exhibited varying degrees of cytotoxicity, suggesting potential applications in oncology .
  • Synthesis and Bioactivity Correlation : Research highlighted the synthesis of several derivatives and their corresponding biological activities, establishing a correlation between structural features and bioactivity. The presence of the TBDMS group was noted to enhance solubility and stability, which are crucial for biological applications .

Properties

Molecular Formula

C22H38O3Si

Molecular Weight

378.6 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-1-(2-phenylmethoxyethyl)cyclohexyl]methanol

InChI

InChI=1S/C22H38O3Si/c1-21(2,3)26(4,5)25-20-11-13-22(18-23,14-12-20)15-16-24-17-19-9-7-6-8-10-19/h6-10,20,23H,11-18H2,1-5H3

InChI Key

GGPKYRIVRARGHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)(CCOCC2=CC=CC=C2)CO

Origin of Product

United States

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